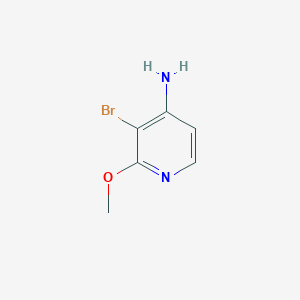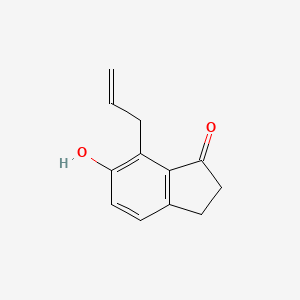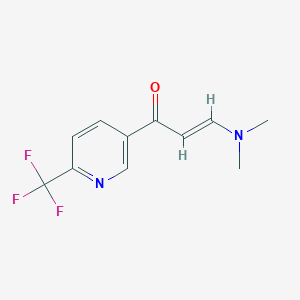
2-(2-Fluorophenyl)pyridin-3-amine
Descripción general
Descripción
2-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 2-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridine under mild conditions .
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)pyridin-3-amine may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H_2O_2, KMnO_4, and other oxidizing agents.
Reduction: LiAlH_4, NaBH_4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity and selectivity for its targets . Additionally, the amine group can form hydrogen bonds with biological macromolecules, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridin-3-amine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
2-(4-Methylsulfonylphenyl)pyridin-3-amine: Contains a methylsulfonyl group instead of a fluorine atom, leading to different reactivity and applications.
2-(2-Chlorophenyl)pyridin-3-amine: Chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Uniqueness
2-(2-Fluorophenyl)pyridin-3-amine is unique due to the presence of both a fluorophenyl group and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTULPHNSNOHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)

![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)

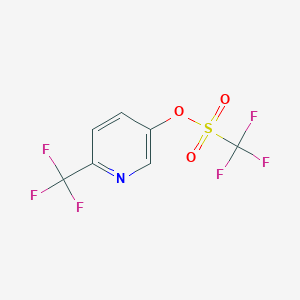
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)
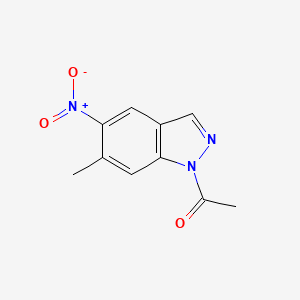
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
